molecular formula C13H12N2OS B1621064 [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 82588-60-1

[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

Cat. No. B1621064
CAS RN: 82588-60-1
M. Wt: 244.31 g/mol
InChI Key: WYWLCPJDSLGCMM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazothiazoles . Imidazothiazoles are compounds containing an imidazole ring fused to a thiazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions. Thiazole is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazole and thiazole ring, with a methylphenyl group attached at the 6-position of the imidazole ring and a methanol group attached at the 5-position of the thiazole ring .


Chemical Reactions Analysis

Imidazothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution at the C-5 position .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cardiotonic Activity : The synthesis of imidazo[2,1-b]thiazoles, which are structurally related to the specified compound, has demonstrated potential cardiotonic activity. This activity varies with the substitution at the 6-position, indicating the role of molecular modifications in pharmacological behavior (Andreani et al., 1996).

  • Antimicrobial and Antituberculosis Activity : Compounds bearing the imidazo[2,1-b]thiazole moiety have shown promising antimicrobial activities, including against Mycobacterium tuberculosis. The structural modifications on these compounds significantly influence their biological efficacy (Güzeldemirci & Küçükbasmacı, 2010).

Chemical Synthesis and Material Science Applications

  • Organic Synthesis : Research has explored the synthesis of imidazole derivatives, including the conversion of methanol derivatives into carbonyl compounds. This process showcases the versatility of imidazole compounds in organic synthesis, providing a pathway for creating a variety of chemical structures (Ohta et al., 1987).

  • Optical Properties and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the compound , has been studied for their optical properties. These compounds exhibit remarkable Stokes' shifts, making them potential candidates for applications in luminescent materials and optical sensors (Volpi et al., 2017).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the known biological activities of many imidazothiazoles, this compound could be a promising candidate for further study .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium species.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes

properties

IUPAC Name

[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLCPJDSLGCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377157
Record name [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82588-60-1
Record name [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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